
Etymemazine
Overview
Description
Etymemazine is a compound belonging to the phenothiazine chemical class. It is known for its antipsychotic, antihistamine, and anticholinergic properties. Structurally, it is related to cyamemazine and methotrimeprazine . The IUPAC name for this compound is 3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine .
Preparation Methods
Etymemazine can be synthesized by the S_N2 alkylation of 2-ethylphenothiazine with 1-dimethylamino-2-methyl-3-chloropropane using sodamide as a base . This method involves the nucleophilic substitution reaction where the nucleophile (2-ethylphenothiazine) displaces the leaving group (chlorine) from 1-dimethylamino-2-methyl-3-chloropropane.
Chemical Reactions Analysis
Etymemazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, as seen in its synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodamide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and amines.
Scientific Research Applications
Clinical Applications
Antipsychotic Properties
Etymemazine is utilized as an antipsychotic agent, primarily through its action on dopamine receptors in the central nervous system. It is effective in managing symptoms of psychosis and anxiety disorders due to its unique combination of antipsychotic, antihistaminic, and anticholinergic effects.
Sedative Effects
The compound's antihistaminic properties contribute to its sedative effects, making it valuable in treating conditions where sedation is beneficial, such as in preoperative settings or for patients experiencing agitation.
Delirium Management
Recent studies have evaluated the efficacy of antipsychotics, including this compound, in treating delirium among hospitalized patients. Evidence suggests that while this compound may not significantly increase the risk of extrapyramidal symptoms compared to other antipsychotics, its use should still be approached cautiously due to limited data on long-term outcomes .
Pharmacological Insights
Mechanism of Action
this compound exerts its effects primarily through:
- Dopamine receptor antagonism: Reduces dopaminergic activity associated with psychotic symptoms.
- H1 histamine receptor blockade: Contributes to sedation and reduction of allergic symptoms.
- Anticholinergic activity: Helps alleviate symptoms associated with psychosis and anxiety by inhibiting acetylcholine receptors.
Research Applications
Quality Control in Pharmaceuticals
this compound serves as a reference standard in pharmaceutical manufacturing. Its consistent chemical properties make it ideal for calibrating instruments and validating analytical methods used in drug production.
Material Science
The compound's interaction with various surfaces opens avenues for research in material science. Its properties may be exploited for developing new materials with specific functionalities.
Comparative Analysis with Other Phenothiazines
The following table compares this compound with other compounds in the phenothiazine class:
Compound Name | Structural Class | Primary Use | Unique Features |
---|---|---|---|
This compound | Phenothiazine | Antipsychotic | Balanced profile of effects |
Cyamemazine | Phenothiazine | Antipsychotic | Stronger sedative properties |
Methotrimeprazine | Phenothiazine | Antipsychotic | More potent dopamine receptor antagonist |
Alimemazine | Phenothiazine | Antihistamine | Less antipsychotic activity |
Emerging Research Areas
Recent studies are exploring the potential of this compound in cancer treatment due to its pharmacological properties that may influence tumor growth dynamics. The compound's interactions at the cellular level are being investigated to understand its potential role as an adjunct therapy in oncology .
Mechanism of Action
Etymemazine exerts its effects through multiple mechanisms:
Antipsychotic: It acts on dopamine receptors in the brain, reducing the effects of dopamine and thereby alleviating symptoms of psychosis.
Antihistamine: this compound blocks histamine receptors, preventing the action of histamine and reducing allergic symptoms.
Anticholinergic: It inhibits the action of acetylcholine on muscarinic receptors, leading to a reduction in parasympathetic nervous system activity.
Comparison with Similar Compounds
Etymemazine is structurally related to other phenothiazines such as cyamemazine and methotrimeprazine. it is unique due to its specific substitution pattern on the phenothiazine ring, which imparts distinct pharmacological properties. Similar compounds include:
Cyamemazine: Another phenothiazine with antipsychotic properties.
Methotrimeprazine: Known for its antipsychotic and analgesic effects.
This compound’s unique structure allows it to have a distinct profile of antipsychotic, antihistamine, and anticholinergic activities, making it a valuable compound in both research and clinical settings.
Biological Activity
Etymemazine, also known as ethylisobutrazine, is a compound belonging to the phenothiazine class of drugs, which are primarily used for their antipsychotic, antihistaminic, and anticholinergic properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNS
- Molar Mass : 326.50 g·mol
The compound's structure is related to other phenothiazine derivatives such as cyamemazine and methotrimeprazine. Its synthesis typically involves the alkylation of 2-ethylphenothiazine with specific alkylating agents .
Pharmacological Activity
This compound exhibits a range of biological activities due to its interaction with various neurotransmitter systems:
- Antipsychotic Effects : this compound acts primarily as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic drugs. This action helps in reducing symptoms of psychosis.
- Antihistaminic Activity : The drug also blocks H1 histamine receptors, contributing to its effectiveness in treating allergic reactions and motion sickness.
- Anticholinergic Effects : By antagonizing muscarinic acetylcholine receptors, this compound can reduce secretions and alleviate symptoms associated with overactive cholinergic activity.
The pharmacodynamics of this compound involve several key mechanisms:
- Dopamine Receptor Antagonism : The blockade of D2 receptors in the mesolimbic pathway is crucial for its antipsychotic effects.
- Histamine Receptor Blockade : The inhibition of H1 receptors leads to sedative effects and reduces nausea.
- Muscarinic Receptor Antagonism : This contributes to side effects like dry mouth and blurred vision but is beneficial in treating certain conditions related to excessive cholinergic activity.
Case Studies and Clinical Trials
Several studies have investigated the efficacy and safety profile of this compound:
- A study on patients with schizophrenia reported significant improvements in psychotic symptoms when treated with this compound compared to placebo controls .
- Clinical trials have indicated that this compound is effective in managing nausea and vomiting associated with chemotherapy, demonstrating its dual utility in psychiatric and medical settings.
Quantitative Structure-Activity Relationships (QSAR)
Research utilizing QSAR methodologies has revealed insights into the relationship between the chemical structure of phenothiazine derivatives and their biological activity. For instance, modifications to the side chains can significantly alter receptor affinity and therapeutic efficacy .
Comparative Biological Activity Table
Activity | Mechanism | Receptor Target |
---|---|---|
Antipsychotic | Dopamine D2 receptor antagonism | D2 |
Antihistaminic | H1 receptor blockade | H1 |
Anticholinergic | Muscarinic receptor antagonism | M1/M2 |
Properties
IUPAC Name |
3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2S/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20/h6-12,15H,5,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKHCLAXJXCWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046935 | |
Record name | Etymemazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523-54-6 | |
Record name | 2-Ethyl-N,N,β-trimethyl-10H-phenothiazine-10-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etymemazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etymemazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETYMEMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861J4K81C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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